N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Description

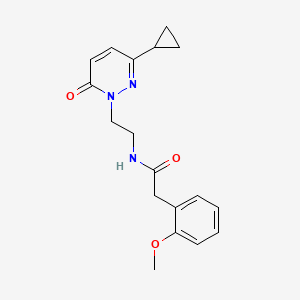

The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide features a pyridazinone core substituted with a cyclopropyl group at the 3-position and an ethyl linker connected to a 2-methoxyphenyl acetamide moiety.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-16-5-3-2-4-14(16)12-17(22)19-10-11-21-18(23)9-8-15(20-21)13-6-7-13/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOJLEQNAJVYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Ethyl Linker: The ethyl linker can be added through alkylation reactions, using ethyl halides or ethyl sulfonates in the presence of a base.

Formation of the Methoxyphenyl Acetamide Moiety: This step involves the acylation of the amine group with 2-methoxyphenylacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Phenolic derivatives and quinones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted amides and ethers.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new agrochemicals, dyes, or polymers. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyridazinone core might inhibit certain enzymes, while the methoxyphenyl group could enhance binding affinity to specific receptors.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The cyclopropyl group in the target compound likely improves metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in 921852-16-6 or dichloro in ), which may be prone to oxidative dehalogenation . The 2-methoxyphenyl group is shared with EP3348550A1 , but its substitution on a pyridazinone vs. benzothiazole core alters electronic properties and binding interactions. Sulfonamide and azepane groups (e.g., ) introduce polar motifs that enhance aqueous solubility, whereas the target compound’s dimethoxy or methoxy groups balance lipophilicity .

- Acid chloride coupling with amines (e.g., ).

- Microwave-assisted reactions (e.g., ).

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

*Predicted LogP values are estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s predicted LogP (~3.5) is intermediate, balancing membrane permeability and solubility. In contrast, EP3348550A1’s trifluoromethyl benzothiazole increases LogP (~4.1), favoring CNS penetration but risking solubility issues .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological implications, mechanisms of action, and comparisons with structurally related compounds.

Structural Characteristics

The compound features a pyridazinone core that is substituted with cyclopropyl and methoxy groups. Its molecular formula is , which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory properties : It may modulate inflammatory pathways by interacting with specific enzymes or receptors.

- Antimicrobial effects : Preliminary studies suggest potential activity against certain microbial strains.

- Antitumor activity : The compound has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymes involved in inflammatory responses

- Receptors that mediate cell proliferation

These interactions may lead to modulation of signaling pathways critical for disease processes.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

This comparative analysis highlights how this compound stands out due to its specific substitutions and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have demonstrated the potential efficacy of this compound in various biological assays. For instance:

- In vitro studies : These studies have shown that the compound can induce G1 cell cycle arrest in cancer cells, suggesting its role as an antitumor agent.

- Animal models : Preliminary research indicates significant antitumor activity in vivo, with reductions in tumor size observed following treatment with the compound.

- Mechanistic insights : Further investigations are needed to elucidate the precise molecular interactions and signaling pathways influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.